molecular formula C11H15BrMgO2 B14886777 (2-n-Butyloxy-5-methoxyphenyl)magnesium bromide

(2-n-Butyloxy-5-methoxyphenyl)magnesium bromide

Cat. No.: B14886777
M. Wt: 283.44 g/mol
InChI Key: KBOGFEHIRPHAAL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-n-butyloxy-5-methoxyphenyl)magnesium bromide, 0.50 M in tetrahydrofuran, is an organomagnesium compound commonly used as a Grignard reagent in organic synthesis. Grignard reagents are pivotal in forming carbon-carbon bonds, making them essential tools in the synthesis of various organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2-n-butyloxy-5-methoxyphenyl)magnesium bromide involves the reaction of 2-n-butyloxy-5-methoxyphenyl bromide with magnesium metal in an anhydrous environment. The reaction is typically carried out in tetrahydrofuran as the solvent to stabilize the Grignard reagent. The process involves:

    Activation of Magnesium: Magnesium turnings are activated by washing with dilute acid and drying.

    Formation of Grignard Reagent: The activated magnesium is added to a solution of 2-n-butyloxy-5-methoxyphenyl bromide in tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred and heated to initiate the reaction, forming the Grignard reagent.

Industrial Production Methods

On an industrial scale, the production of Grignard reagents like this compound follows similar principles but with enhanced safety and efficiency measures. Large-scale reactors equipped with precise temperature and atmosphere controls are used to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2-n-butyloxy-5-methoxyphenyl)magnesium bromide undergoes several types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

    Nucleophilic Substitution: Can replace halides in alkyl halides to form new carbon-carbon bonds.

    Reduction: Reduces certain functional groups, such as nitriles, to amines.

Common Reagents and Conditions

    Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of an acid workup to form secondary and tertiary alcohols.

    Alkyl Halides: Reacts with alkyl halides under anhydrous conditions to form new carbon-carbon bonds.

    Nitriles: Reduces nitriles to primary amines in the presence of an acid.

Major Products Formed

    Alcohols: From reactions with aldehydes and ketones.

    New Carbon-Carbon Bonds: From reactions with alkyl halides.

    Amines: From reduction of nitriles.

Scientific Research Applications

(2-n-butyloxy-5-methoxyphenyl)magnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Its applications include:

    Chemistry: Synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Preparation of biologically active compounds for research and drug development.

    Medicine: Synthesis of intermediates for active pharmaceutical ingredients.

    Industry: Production of polymers, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2-n-butyloxy-5-methoxyphenyl)magnesium bromide involves the nucleophilic addition of the organomagnesium compound to electrophilic centers in target molecules. The carbon-magnesium bond in the Grignard reagent is highly polarized, with the carbon acting as a nucleophile. This allows it to attack electrophilic carbon atoms in carbonyl groups, forming new carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium Bromide: Another Grignard reagent used for similar nucleophilic addition reactions.

    Methylmagnesium Bromide: Used for forming carbon-carbon bonds with smaller alkyl groups.

    Ethylmagnesium Bromide: Similar in reactivity but with different steric and electronic properties.

Uniqueness

(2-n-butyloxy-5-methoxyphenyl)magnesium bromide is unique due to its specific substituents, which can influence the reactivity and selectivity of the Grignard reagent. The presence of the butyloxy and methoxy groups can provide steric hindrance and electronic effects that differentiate it from other Grignard reagents.

Properties

Molecular Formula

C11H15BrMgO2

Molecular Weight

283.44 g/mol

IUPAC Name

magnesium;1-butoxy-4-methoxybenzene-6-ide;bromide

InChI

InChI=1S/C11H15O2.BrH.Mg/c1-3-4-9-13-11-7-5-10(12-2)6-8-11;;/h5-7H,3-4,9H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

KBOGFEHIRPHAAL-UHFFFAOYSA-M

Canonical SMILES

CCCCOC1=[C-]C=C(C=C1)OC.[Mg+2].[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.